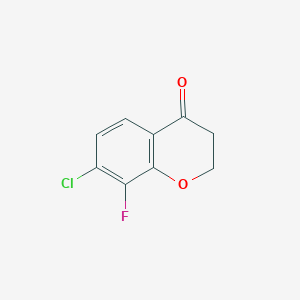

7-Chloro-8-fluorochroman-4-one

Description

Significance of the Chroman-4-one Nucleus as a Privileged Structure in Contemporary Chemical Biology and Medicinal Chemistry

The chroman-4-one scaffold is widely recognized as a "privileged structure" in the fields of medicinal chemistry and chemical biology. researchgate.netnih.gov This term denotes a molecular framework that is capable of providing ligands for diverse biological receptors, making it a highly valuable template for drug discovery. gu.se The versatility of the chroman-4-one nucleus is demonstrated by its presence in a wide array of natural products, including flavonoids, which exhibit numerous biological effects. tandfonline.com

Structurally, chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, is distinguished from the related chromone (B188151) by the absence of a double bond between the C-2 and C-3 positions. nih.govresearchgate.net This seemingly minor structural difference leads to significant variations in chemical properties and biological activities. nih.govresearchgate.net The chroman-4-one scaffold is a key building block in the design and synthesis of novel lead compounds for therapeutic applications. nih.govresearchgate.net Researchers have shown considerable interest in this pharmacophore for its potential in developing treatments for a range of diseases. nih.gov

The utility of the chroman-4-one scaffold is further enhanced by the potential for substitution at various positions on its rings, allowing for the fine-tuning of its pharmacological profile. gu.se This adaptability has made it a central focus for research groups working on the design and development of potent and significant new analogues. nih.gov

Overview of Halogenated Chroman-4-one Derivatives and Their Research Context

The introduction of halogen atoms into the chroman-4-one scaffold is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of the resulting derivatives. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. acs.orgacs.org

Research has shown that chroman-4-ones with halogen substituents, particularly at the 6- and 8-positions, can exhibit enhanced biological activity. For instance, studies on sirtuin 2 (SIRT2) inhibitors have revealed that derivatives like 6-bromo-8-chloro-chroman-4-one show increased potency, suggesting the importance of halogen bonding interactions within the enzyme's binding pocket. acs.orgvulcanchem.com The specific placement and nature of the halogen can be critical; for example, a bromine atom may offer different steric and electronic properties compared to a chlorine atom.

The synthesis of various halogenated chroman-4-ones, such as 6-chlorochroman-4-one (B184904) and its derivatives, serves as a precursor for generating libraries of compounds for screening in drug discovery programs. Dual halogenation, as seen in compounds like 6-chloro-8-fluorochroman-4-amine, has been noted to potentially enhance receptor binding affinity and antimicrobial activity through synergistic electronic effects. The investigation of halogenated chroman-4-ones is therefore a key area of research aimed at developing molecules with improved therapeutic potential. acs.org

Research Rationale and Objectives for Investigating 7-Chloro-8-fluorochroman-4-one and its Analogues

The specific research interest in this compound stems from its position as a valuable chemical intermediate in the synthesis of more complex and potentially bioactive molecules. While direct studies on the biological activity of this compound itself are not extensively documented in publicly available research, its structure is indicative of its utility as a building block.

The primary objective for investigating this compound and its analogues, such as 7-chloro-8-fluorochroman-4-ylamine, is likely to leverage the unique substitution pattern of the chroman-4-one core. evitachem.comchemicalbook.com The presence of both a chloro and a fluoro group on the aromatic ring provides specific electronic properties and potential interaction points with biological targets. These halogen atoms can significantly influence the reactivity and subsequent modifications of the molecule.

The synthesis of such specifically halogenated chromanones is a critical step in creating novel derivatives for screening in various therapeutic areas. For instance, chroman-4-one derivatives are explored for their potential as anticancer agents and enzyme inhibitors. acs.org Therefore, the rationale for studying this compound is rooted in its role in synthetic and medicinal chemistry, providing a key scaffold for generating new chemical entities with tailored properties for drug discovery programs. Its amine analogue, (R)-7-chloro-8-fluorochroman-4-amine, highlights the pathway from the ketone to other functionalized derivatives for further exploration. bldpharm.com

Chemical Data

The following table summarizes key chemical properties of this compound and a related analogue.

| Property | This compound | 6-Chloro-8-fluorochroman-4-one |

| CAS Number | 1092348-85-0 chemicalbook.com | 1092350-27-0 fluorochem.co.ukchemsrc.com |

| Molecular Formula | C₉H₆ClFO₂ | C₉H₆ClFO₂ fluorochem.co.ukchemsrc.com |

| Molecular Weight | 200.59 g/mol | 200.594 g/mol chemsrc.com |

| Boiling Point | Not Available | 324.0±42.0 °C at 760 mmHg chemsrc.com |

| Density | Not Available | 1.4±0.1 g/cm³ chemsrc.com |

| InChI Key | Not Available | WKZNUTWJAOYUBQ-UHFFFAOYSA-N fluorochem.co.uk |

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFO2 |

|---|---|

Molecular Weight |

200.59 g/mol |

IUPAC Name |

7-chloro-8-fluoro-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C9H6ClFO2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2 |

InChI Key |

MRTHHLDESWDYOR-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2F)Cl |

Origin of Product |

United States |

Investigation of Biological Activities and Molecular Interactions of 7 Chloro 8 Fluorochroman 4 One and Its Structural Analogues

Enzyme Inhibition Studies

Sirtuin (SIRT2) Inhibition Mechanisms and Selectivity Profiling

Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, has garnered significant interest as a potential therapeutic target for neurodegenerative diseases and cancer. nih.govnih.gov SIRT2 is involved in various cellular processes, including the regulation of the cell cycle, oxidative stress response, and metabolism. nih.gov The development of potent and selective SIRT2 inhibitors is therefore a key area of research. nih.gov

One study identified a potent and selective mechanism-based inactivator of SIRT2, compound 36 (KPM-2), derived from the lead compound 6 (3′-phenethyloxy-2-anilinobenzamide). nih.gov This inhibitor engages in a nucleophilic attack on NAD+ at the active site of SIRT2, forming a stable conjugate that simultaneously occupies the substrate-binding site, the "selectivity pocket," and the NAD+-binding site. nih.gov Compound 26 , another analogue, demonstrated strong and selective SIRT2 inhibitory activity with an IC50 of 0.37 μM, making it four times more active than the lead compound 6 . nih.gov

The selectivity of SIRT2 inhibitors is a crucial aspect of their therapeutic potential. For instance, TM is a highly selective inhibitor, inhibiting SIRT2 activity 650-fold more efficiently than SIRT1, with negligible effects on SIRT3 or SIRT6. nih.gov In contrast, inhibitors like AGK2 and Tenovin-6 show less selectivity, inhibiting both SIRT1 and SIRT2 with similar IC50 values. nih.gov The mechanism of inhibition also varies; some inhibitors are competitive, while others, like TM, are mechanism-based and may require pre-incubation to achieve maximum effect. nih.gov

Table 1: In vitro IC50 values (μM) of various SIRT2 inhibitors.

| Inhibitor | SIRT1 H3K9Ac | SIRT2 H3K9Ac | SIRT3 H3K9Ac | SIRT6 H3K9Myr | Selectivity (SIRT1/SIRT2) |

|---|---|---|---|---|---|

| AGK2 | 42 ± 4 | 8 ± 5 | >50 | >100 | 5 |

| SirReal2 | 82 ± 14 | 0.23 ± 0.08 | >50 | >100 | 357 |

| Tenovin-6 | 26 ± 10 | 9 ± 7 | >50 | >200 | 3 |

| TM | 26 ± 15 | 0.04 ± 0.02 | >50 | >200 | 650 |

Data sourced from a direct comparison study of SIRT2 inhibitors. nih.gov

Inhibition of Other Key Biological Enzymes

The biological activity of 7-Chloro-8-fluorochroman-4-one and its analogues extends beyond SIRT2 inhibition to other significant enzymes.

Monoamine Oxidase B (MAO-B): 7-Chloro-4-nitrobenzofurazan (NBD-Cl), a structural analogue, is a potent inhibitor of both MAO-A and MAO-B. nih.gov It competitively inhibits the oxidative deamination of various substrates. nih.gov At a pH of 9, NBD-Cl demonstrates time-dependent inactivation of MAOs, suggesting the modification of essential lysine (B10760008) residues in the active sites. nih.gov Selegiline is another well-known MAO-B inhibitor. nih.gov

Cyclooxygenase (COX) Enzymes: Cyclooxygenase exists in two primary isoforms, COX-1 and COX-2, which are key enzymes in the formation of prostaglandins (B1171923) from arachidonic acid. nih.gov While COX-1 is involved in homeostatic functions, COX-2 is induced during inflammatory responses. nih.gov Some COX-1-selective inhibitors have shown strong analgesic effects without the gastric damage typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov For example, N-(5-amino-2-pyridinyl)-4-(trifluoromethyl)benzamide (TFAP) is a potent and selective COX-1 inhibitor. nih.gov Conversely, selective COX-2 inhibitors like Valdecoxib are potent anti-inflammatory agents. rndsystems.com Acetaminophen is also a cyclooxygenase inhibitor, with potential selectivity for a variant known as COX-3. rndsystems.com

DNA Gyrase A: Certain chromone (B188151) derivatives have been identified as inhibitors of DNA gyrase. nih.gov For instance, Simocyclinone D8, which contains a chloro-substituted chromene ring, is a known DNA gyrase inhibitor. nih.gov

Protein Tyrosine Kinases (PTKs): PTKs are crucial enzymes in signal transduction pathways that regulate cell growth and differentiation. nih.govwikipedia.org Aberrant activation of PTKs can lead to carcinogenesis, making them a significant target for cancer therapy. nih.gov Tyrosine kinase inhibitors (TKIs) are a class of drugs that specifically target these enzymes. nih.govwikipedia.org

HIV-1 Integrase: HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus. nih.gov It is a key target for antiretroviral therapy. mdpi.com Dihydroxypyrimidine carboxamide derivatives and bicyclic pyrimidinones (B12756618) have shown potent inhibitory activity against HIV-1 integrase. nih.gov Modifications at the C-7 and C-8 positions of certain scaffolds have been shown to significantly influence antiviral potency. nih.gov

Ligand-Receptor Interaction Studies

Modulation of G-Protein Coupled Receptors (e.g., Somatostatin (B550006) Receptors)

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that play a role in numerous physiological processes and are significant drug targets. europeanpharmaceuticalreview.comwikipedia.org Somatostatin receptors (SSTRs), a subtype of GPCRs, are involved in regulating hormone secretion and have been implicated in the pathophysiology of neuroendocrine tumors. mdpi.comnih.gov

There are five subtypes of somatostatin receptors (SSTR1-SSTR5). mdpi.com Somatostatin and its analogues bind to these receptors, influencing processes like cell growth and hormone secretion. mdpi.com The interaction between the ligand and the receptor is determined by key structural sites. mdpi.com For instance, morphine has been shown to interact with the SSTR2 receptor subtype in human breast cancer cells. nih.gov

Interaction with Neurotransmitter Transporters (e.g., Serotonin (B10506) Uptake Inhibition)

Selective serotonin reuptake inhibitors (SSRIs) are a class of drugs that block the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft. nih.govnih.gov This mechanism is the basis for their use in treating depression and other psychiatric disorders. mayoclinic.orgcps.ca While SSRIs share a common mechanism of action, their chemical structures and pharmacokinetic profiles can differ significantly. nih.gov

Cellular and Parasite Model Investigations (Excluding Clinical Human Studies)

In cellular models, SIRT2 inhibition has been shown to have anticancer effects. nih.gov For example, the SIRT2 inhibitor TM exhibits broad anticancer activity and promotes the degradation of the c-Myc oncoprotein in several cancer cell lines. nih.gov Furthermore, treatment of breast cancer cells with a selective SIRT2 inhibitor led to the accumulation of acetylated α-tubulin, a known SIRT2 substrate, indicating on-target activity within the cells. nih.gov

In the context of parasitic diseases like malaria, which is caused by the Plasmodium parasite, transmission-blocking strategies are of great interest. lshtm.ac.uk The parasite's life cycle includes transmission from a human host to a mosquito vector, a stage where the parasite population is at a bottleneck. lshtm.ac.uk Research into compounds that can block this transmission, such as those targeting male gametes, is ongoing. lshtm.ac.uk

Antiproliferative Effects in Malignant Cell Lines (e.g., Breast Carcinoma, Lung Carcinoma, Leukemia, Glioblastoma)

Chroman-4-one derivatives have been extensively studied for their antiproliferative properties across a range of cancer cell lines.

Breast Carcinoma: Novel 3-benzylidene chroman-4-one analogues have shown antiproliferative efficacy in the MCF-7 breast cancer cell line. tandfonline.com Studies have shown that certain chroman-4-one and chromone-based SIRT2 inhibitors exhibit antiproliferative effects in MCF-7 cells. acs.orgnih.govcore.ac.uk These effects correlate with their potency in inhibiting SIRT2, a class III histone deacetylase. acs.orgnih.gov Further research identified that chroman-2,4-dione derivatives were more potent than their chromen-4-one counterparts, with one derivative showing an IC₅₀ value of 68.4 ± 3.9 μM against MCF-7 cells. nih.gov

Lung Carcinoma: In non-small-cell lung cancer cells (A549), chroman-4-one-based SIRT2 inhibitors demonstrated antiproliferative activity. acs.orgnih.govacs.org The anticancer effect of a specific chroman-4-one derivative, ARI-1, was linked to its inhibition of Receptor tyrosine kinase-like orphan receptor 1 (ROR1) expression in H1975 non-small cell lung adenocarcinoma cells, with an IC₅₀ value of 3.51 μM. clockss.org

Leukemia: A variety of chroman-4-one derivatives have shown significant cytotoxicity against leukemia cell lines. A library of 3-methylidenechroman-4-ones was highly cytotoxic to HL-60 and NALM-6 leukemia cells. mdpi.com The most potent compound, 2-isopropyl-3-methylidenechroman-4-one, exhibited IC₅₀ values of 1.46 ± 0.16 µM in HL-60 cells and 0.50 ± 0.05 µM in NALM-6 cells, proving more potent than the reference drug carboplatin. mdpi.com Similarly, 3-benzylidene chroman-4-one analogues, such as SBL-060, were effective against acute myeloid leukemia (AML) cell lines THP-1 and HL-60, with GI₅₀ values of 244.1 and 189.9 nM, respectively. nih.gov Other studies on chromen-4-one and chromane-2,4-dione scaffolds found superior potency against MOLT-4 cells. nih.gov

Glioblastoma: Derivatives of 2,2-dimethylchroman (B156738), specifically nitro-substituted phenylthioureas, displayed significant in vitro growth inhibitory activity against human high-grade glioma cell lines U373, T98G, and Hs683. uliege.be Phenylurea-type 2,2-dimethylchromans were identified as a new class of potential antitumor agents for high-grade glioma. uliege.be

Table 1: Antiproliferative Activity of Chroman-4-one Analogues

| Compound Class | Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|---|

| 3-Benzylidene chroman-4-ones | MCF-7 | Breast Carcinoma | Exhibited anti-proliferative efficacy. | tandfonline.com |

| Chroman-4-one SIRT2 Inhibitors | MCF-7, A549 | Breast Carcinoma, Lung Carcinoma | Antiproliferative effects correlated with SIRT2 inhibition. | acs.orgnih.gov |

| Chroman-4-one derivative (ARI-1) | H1975 | Lung Adenocarcinoma | IC₅₀ of 3.51 μM via ROR1 inhibition. | clockss.org |

| 3-Methylidenechroman-4-ones | HL-60, NALM-6 | Leukemia | Potent cytotoxicity, with IC₅₀ values as low as 0.50 µM. | mdpi.com |

| 3-Benzylidene chroman-4-one (SBL-060) | THP-1, HL-60 | Acute Myeloid Leukemia | GI₅₀ values of 244.1 nM and 189.9 nM, respectively. | nih.gov |

| 2,2-Dimethylchroman phenylthioureas | U373, T98G, Hs683 | Glioblastoma | Significant growth inhibitory activity. | uliege.be |

Antileishmanial Activity in Parasite Cell Models

Structural analogues of chroman-4-one have emerged as promising candidates for the development of new antileishmanial drugs.

Acyl hydrazone derivatives of thiochroman-4-ones significantly enhance antileishmanial activity. nih.gov Specifically, semicarbazone and thiosemicarbazone derivatives of thioflavanone displayed high activity against the intracellular amastigote form of Leishmania panamensis, with EC₅₀ values of 5.4 and 5.1 µM, respectively, and demonstrated low cytotoxicity. nih.gov Thiochromones bearing a vinyl sulfone moiety also showed potent antileishmanial activity, with EC₅₀ values below 10 μM against L. panamensis. mdpi.com Fluorine substitution at the C-6 position was found to increase leishmanicidal activity. mdpi.com

Furthermore, chroman-4-one hydrazone derivatives have been reported to be effective against Leishmania (Viannia) braziliensis. researchgate.net In another study, chroman-4-one analogues were evaluated against Trypanosoma brucei and Leishmania infantum, with one compound showing activity against both the target enzymes and the parasites, along with low toxicity. mdpi.com Acyl hydrazone derivatives of chromanone and thiochromanone have also demonstrated in vivo antileishmanial activity. mdpi.com

Table 2: Antileishmanial Activity of Chroman-4-one Analogues

| Compound Class | Parasite Model | Activity (EC₅₀) | Reference |

|---|---|---|---|

| Thioflavanone semicarbazone | Leishmania panamensis | 5.4 µM | nih.gov |

| Thioflavanone thiosemicarbazone | Leishmania panamensis | 5.1 µM | nih.gov |

| Thiochromones with vinyl sulfone | Leishmania panamensis | < 10 µM | mdpi.com |

| 6-Fluoro-substituted thiochromone | Leishmania panamensis | 3.23 µM | mdpi.com |

| Chroman-4-one hydrazone derivative | Leishmania (Viannia) braziliensis | 62.2 μg/mL | researchgate.net |

| Chroman-4-one analogue | Leishmania infantum | Active with low toxicity. | mdpi.com |

Antimicrobial Activity against Bacterial and Fungal Pathogens

The chroman-4-one scaffold is a key component in the development of new antimicrobial agents to combat drug resistance. nih.govnih.gov

Antibacterial Activity: Derivatives have shown broad-spectrum antibacterial activity. nih.gov A series of 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones displayed good activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with MIC values as low as 8 μg/ml. ijpsonline.com Spiropyrrolidines tethered with a thiochroman-4-one (B147511) scaffold exhibited excellent activity against Gram-positive bacteria, with MIC values of 32 µg/mL, which was more potent than the reference antibiotics amoxicillin (B794) and ampicillin. mdpi.com Structure-activity relationship (SAR) analysis of 4-chromanones revealed that a 2-hydrophobic substituent and hydroxy groups at the 5- and 7-positions enhanced antibacterial activities, particularly against methicillin-resistant S. aureus (MRSA), with MIC values as low as 0.39 μg/mL. acs.org

Antifungal Activity: Chroman-4-one derivatives have also demonstrated significant antifungal potential. nih.gov The compound (E)-benzylidene-chroman-4-one was effective against various Candida species, with MIC values ranging from 62.5 μg/mL to 1000 μg/mL. nih.gov Certain 2-(pyrazol-4-yl) chroman-4-ones showed good antifungal activity against Aspergillus niger and A. flavus. ijpsonline.com In silico studies on a large library of 2H-chroman-4-one derivatives identified promising compounds that could be developed as therapeutic agents against pathogenic fungi. nih.gov Additionally, 3-benzylidene chroman-4-one analogues possessing methoxy (B1213986) and ethoxy/methyl/isopropyl groups exhibited very good activity against fungal strains such as Aspergillus niger, Aspergillus flavus, and Botrytis cinerea. tandfonline.com

Table 3: Antimicrobial Activity of Chroman-4-one Analogues

| Compound Class | Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| 2-(Pyrazol-4-yl) chroman-4-ones | Staphylococcus aureus, Bacillus subtilis | 8-64 μg/ml | ijpsonline.com |

| Spiropyrrolidine-thiochroman-4-ones | Bacillus subtilis, Staphylococcus epidermidis | 32 µg/mL | mdpi.com |

| Substituted 4-Chromanones | Methicillin-resistant S. aureus (MRSA) | 0.39 μg/mL | acs.org |

| (E)-benzylidene-chroman-4-one | Candida spp. | 62.5-1000 μg/mL | nih.gov |

| 3-Benzylidene chroman-4-ones | Aspergillus niger, Aspergillus flavus | "Very good activity" | tandfonline.com |

Antimalarial Activity in Plasmodium falciparum and Plasmodium yoelli Models

The emergence of drug-resistant malaria highlights the urgent need for novel antimalarial compounds. researchgate.netnih.gov Chroman-4-one derivatives have shown promise in this area.

A series of chromone derivatives with HIV-1 protease inhibitory activity were tested for antimalarial effects against the K1 multi-drug resistant strain of Plasmodium falciparum. researchgate.net One potent compound exhibited an IC₅₀ of 0.95 μM. researchgate.net In a separate study, a 2-tetrahydropyranchromanone derivative demonstrated antiplasmodial activity against P. falciparum with an IC₅₀ between 2.6-10 μM. monash.edu The screening of various compounds led to the identification of a spirocyclic chroman-4-one with promising antimalarial activity against both chloroquine-resistant (Dd2) and chloroquine-sensitive (3D7) strains of the parasite. acs.org

Antioxidant Mechanisms in Cellular Systems

Many chroman-4-one derivatives exhibit significant antioxidant properties, which are crucial for protecting cells from oxidative damage. ontosight.aiontosight.ai The primary mechanism often involves free radical scavenging.

Derivatives of 3-benzylidene-4-chromanone (B8775485) have been evaluated for their antioxidant capabilities using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. jst.go.jp Compounds containing a catechol (3′,4′-dihydroxyl) group on the benzylidene moiety showed potent DPPH radical scavenging activity, with EC₅₀ values around 13-14 µM. jst.go.jpnih.gov This suggests the catechol group is a vital structural feature for antioxidant effects. jst.go.jp Computational analyses have supported these in vitro findings, showing that these compounds have excellent binding efficacy to proteins involved in antioxidant pathways. tandfonline.com

Table 4: Antioxidant Activity of Chroman-4-one Analogues

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 3-Benzylidene-4-chromanones with catechol group | DPPH Radical Scavenging | Potent activity with EC₅₀ values of 13-14 µM. | jst.go.jp |

| 3-Benzylidene-7-alkoxychroman-4-ones with catechol group | DPPH, FRAP, TBARS | Excellent antioxidant activity, more active than Trolox. | nih.gov |

Anti-inflammatory Response Modulation in Cellular Models

Chroman-4-one and its analogues possess anti-inflammatory properties, making them potential candidates for treating inflammatory conditions. ontosight.aiontosight.airjptonline.org The chroman structure can block the production of the pro-inflammatory cytokine TNF-α. rjptonline.org Research has shown that substitutions on the benzene (B151609) ring of the chroman moiety can enhance this blocking ability. rjptonline.org

In silico molecular docking studies have been used to evaluate the anti-inflammatory potential of chroman-4-one derivatives by assessing their binding affinity for cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. researchgate.net Some derivatives showed high binding scores, indicating a potential to act as anti-inflammatory agents. researchgate.net The anti-inflammatory activity of chromone derivatives has been linked to their ability to inhibit enzymes involved in the inflammatory cascade. ontosight.ai

Elucidation of Molecular Mechanisms of Action (Cellular and Biochemical Level)

The diverse biological activities of chroman-4-one derivatives stem from their interaction with various cellular and biochemical targets.

A significant mechanism for the antiproliferative effects of these compounds is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase. nih.govacs.orgnih.govcore.ac.uk Inhibition of SIRT2 by chroman-4-one analogues leads to an increase in the acetylation of α-tubulin, which disrupts microtubule dynamics and inhibits tumor growth. acs.orgnih.govcore.ac.uk This mechanism has been observed in breast and lung cancer cells. acs.orgnih.gov

In leukemia cells, chroman-4-one derivatives induce apoptosis and cause cell cycle arrest. mdpi.comnih.gov For example, 3-methylidenechroman-4-ones were found to induce apoptosis in NALM-6 cells primarily through the extrinsic pathway. mdpi.com Other analogues caused a dose-dependent increase in sub G0/G1 phase cell cycle arrest in AML cells. nih.gov In glioma cells, 2,2-dimethylchroman derivatives induced cell cycle arrest in the G0/G1 phase, suggesting a non-apoptotic mechanism of growth inhibition. uliege.be

In addition to SIRT2, other molecular targets have been identified. In non-small cell lung cancer, a chroman-4-one derivative inhibits the expression of ROR1. clockss.org In AML, a dual-action mechanism involving the inhibition of both the estrogen receptor (ER) and Akt kinase has been proposed. nih.gov For parasitic diseases, chroman-4-ones have been shown to inhibit pteridine (B1203161) reductase 1 (PTR1), an essential enzyme in the folate pathway of trypanosomes and Leishmania. mdpi.com The antifungal effect of (E)-benzylidene-chroman-4-one is believed to occur through its action on the fungal plasma membrane. nih.gov

Advanced Computational Chemistry and Structural Biology Investigations

Molecular Modeling and Docking Studies of Chroman-4-one Derivatives with Biological Targets

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. sciencescholar.us This method is instrumental in drug discovery for elucidating binding mechanisms and predicting the affinity of compounds like chroman-4-one derivatives to their biological receptors. jmbfs.org Studies on this class of compounds have explored their interactions with a range of targets, including enzymes involved in parasitic diseases, inflammation, and cancer. neliti.comnih.gov

For instance, various chroman-4-one analogues have been docked into the active sites of targets such as Pteridine (B1203161) Reductase 1 (PTR1), a key enzyme in parasites like Trypanosoma brucei and Leishmania infantum, and Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. sciencescholar.usneliti.comnih.gov These studies help to rationalize the observed biological activities and guide the synthesis of new derivatives with improved potency.

The binding of chroman-4-one derivatives to their protein targets is stabilized by a variety of non-covalent interactions. nih.govosu.edu Docking and crystallographic studies reveal that these interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

The chroman-4-one core structure plays a crucial role in these interactions. The carbonyl group at the 4-position frequently acts as a hydrogen bond acceptor, a key interaction for anchoring the ligand in the active site. nih.govmdpi.com For example, in the binding of a chroman-4-one derivative to Trypanosoma brucei PTR1 (TbPTR1), the carbonyl group forms a hydrogen bond with the amino group of an Arginine residue (Arg14). nih.gov Similarly, the ether oxygen of the chroman-4-one ring can point towards key residues, contributing to the binding orientation. nih.gov

Hydrophobic interactions are also critical, with the benzene (B151609) ring of the chroman-4-one scaffold often fitting into hydrophobic pockets within the enzyme's active site. nih.gov In the case of TbPTR1, the chroman-4-one moiety is involved in a π-sandwich interaction between the nicotinamide (B372718) ring of the NADP+ cofactor and a Phenylalanine residue (Phe97), which significantly stabilizes the complex. nih.gov

A primary output of molecular docking simulations is a scoring function that estimates the binding free energy of the protein-ligand complex, typically expressed in kcal/mol. jmbfs.org Lower (more negative) values indicate a higher predicted binding affinity. These predictions are valuable for prioritizing compounds for synthesis and biological testing.

In a study exploring new 4-chromanone (B43037) derivatives as potential ligands for the μ opioid receptor, docking simulations were used to estimate the binding affinity for a large set of analogues. jmbfs.org The most promising novel derivatives exhibited docking affinities ranging from -9.34 to -9.89 kcal/mol, suggesting strong potential interactions with the receptor. jmbfs.org This computational screening allows researchers to focus on compounds that are most likely to be active. While these scores are estimations, they provide a crucial comparative metric for ranking potential drug candidates within a chemical series. mdpi.com

Molecular docking and X-ray crystallography are powerful tools for identifying the specific amino acid residues that form the binding site and are critical for ligand recognition and affinity. nih.gov For the chroman-4-one scaffold, interactions with both polar and non-polar residues have been shown to be important.

In studies of chroman-4-one inhibitors of PTR1, several key residues have been identified. The binding of one potent derivative to TbPTR1 involves interactions with Arg14, Ser95, Phe97, Asp161, and Trp221. nih.gov The phenol (B47542) substituent on the chroman-4-one core is often located in a hydrophobic pocket lined by residues such as Met163, Val206, and Leu209. nih.gov

Similarly, molecular modeling of chromen-4-one derivatives with the σ1 receptor highlighted a binding pocket composed primarily of hydrophobic residues (e.g., Met93, Leu95, Leu105) and two key acidic residues, Glu172 and Asp126, which form a crucial salt bridge with the ligand. nih.gov

Table 1: Examples of Key Amino Acid Interactions with Chroman-4-one Derivatives in Different Biological Targets

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| T. brucei PTR1 | Arg14 | Hydrogen Bond | nih.gov |

| Phe97 | π-Sandwich Stacking | nih.gov | |

| Trp221 | T-shaped Stacking | nih.gov | |

| Asp161, Tyr174 | Positional Interaction | nih.gov | |

| σ1 Receptor | Glu172, Asp126 | Salt Bridge, Charge Interaction | nih.gov |

| Met93, Leu95, Leu182 | Hydrophobic Interaction | nih.gov | |

| Cysteine Synthase | Ser119 | Hydrogen Bond | mdpi.com |

| HOG1 Kinase | Phe98 | π-π Stacking | mdpi.com |

| D162 | Hydrogen Bond | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ignited.inresearchgate.net By correlating molecular descriptors (numerical representations of chemical structure) with observed activity, QSAR models can predict the efficacy of unsynthesized compounds, thereby guiding drug design and optimization. ignited.inresearchgate.net This approach has been successfully applied to various series of chromone (B188151) derivatives to understand the structural requirements for their biological effects, such as antioxidant, antifungal, and antiviral activities. nih.govnih.govfrontiersin.org

QSAR models are developed by creating a dataset of compounds with known activities and calculating a range of molecular descriptors for each. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that best correlates the descriptors with the activity. frontiersin.org The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. frontiersin.org

Key statistical parameters used to evaluate QSAR models include:

r² (Correlation Coefficient): Measures how well the model fits the training data.

q² (Cross-validated Correlation Coefficient): Assesses the internal predictive ability of the model.

r²pred (Predictive r² for External Set): Evaluates the model's ability to predict the activity of an independent set of test compounds.

For example, a 2D-QSAR study on 3-iodochromone derivatives as potential fungicides developed an MLR model with excellent statistical significance (r² = 0.943, q² = 0.911, and r²pred = 0.837), indicating a robust and highly predictive model. frontiersin.org Similarly, 3D-QSAR models developed for chromone derivatives as HIV-1 protease inhibitors also showed good predictive ability, with one receptor-based model yielding an r² of 0.886 and a q² of 0.789. nih.govresearchgate.net

Table 2: Statistical Validation Parameters for Selected QSAR Models of Chromone Derivatives

| Compound Series / Activity | QSAR Model Type | r² | q² | r²pred | Reference |

| 3-Iodochromones / Antifungal | 2D-QSAR (MLR) | 0.943 | 0.911 | 0.837 | frontiersin.org |

| Chromones / HIV-1 Protease Inhibition | 3D-QSAR (MFA) | 0.886 | 0.789 | 0.995 | nih.gov |

| Chromones / Antioxidant | 3D-QSAR (MFA) | 0.868 | 0.771 | 0.924 | nih.gov |

Molecular descriptors quantify various aspects of a molecule's structure, including its topology, electronic properties, and steric characteristics. ucsb.eduslideshare.net In QSAR studies, identifying which descriptors have the most significant impact on biological activity provides direct insight into the mechanism of action and informs future molecular design. frontiersin.org

In the QSAR study of 3-iodochromone fungicides, several key descriptors were found to influence the activity. frontiersin.org These included electronic descriptors like DeltaEpsilonC (related to the electronic energy difference) and atom-pair descriptors such as T_2_Cl_6 and T_2_F_6, which encode the presence of specific fragments (e.g., two chlorine atoms separated by six bonds). frontiersin.org The importance of these descriptors suggests that both the electronic environment and the specific placement of halogen substituents are critical for the fungicidal activity of these chromones.

Common families of descriptors used in QSAR studies include:

Topological Descriptors: Describe the atomic connectivity and shape of the molecule (e.g., Wiener index). slideshare.net

Electronic Descriptors: Quantify electronic properties, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). ucsb.edu

Steric/Geometrical Descriptors: Relate to the three-dimensional size and shape of the molecule.

Thermodynamic Descriptors: Include properties like heat of formation and solvation energy. slideshare.net

By understanding the correlation between these calculated descriptors and biological activity, chemists can rationally modify a lead compound, such as 7-Chloro-8-fluorochroman-4-one, to enhance its desired properties.

Application in Rational Design of Novel Analogues

Rational drug design is a modern approach to discovering and developing new medications. It relies on an understanding of a biological target's structure and mechanism to design molecules that are likely to bind to it and elicit a desired effect. Computational tools are central to this process, allowing for the in silico evaluation of molecular properties and interactions.

The scaffold of this compound serves as a foundational structure for the rational design of novel analogues. While specific studies detailing the use of this compound as a lead compound for analogue design are not extensively documented in publicly available literature, the general principles of rational design are highly applicable. For instance, computational studies on related chroman-4-one derivatives have been used to guide the synthesis of analogues with improved biological activities. nih.govnih.gov The chloro and fluoro substituents on the aromatic ring of this compound offer specific electronic and steric properties that can be modulated to enhance target binding or improve pharmacokinetic properties.

The process of designing novel analogues would typically involve:

Scaffold Hopping and Bioisosteric Replacement: Identifying parts of the this compound molecule that can be replaced with other functional groups to improve properties without losing essential binding interactions.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the chroman-4-one core and computationally predicting the effect of these changes on biological activity.

Molecular Docking: Simulating the binding of designed analogues to the active site of a target protein to predict binding affinity and orientation. Computational docking analysis has been successfully applied to other 3-benzylidene chroman-4-one analogs to evaluate their potential as antifungal, antioxidant, and anticancer agents. tandfonline.com

While the direct application of these techniques to this compound is not yet detailed in published research, its structure provides a promising starting point for such computational design efforts.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound. For 7-Chloro-8-fluorochroman-4-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR spectroscopy is used to identify the number and types of protons in the molecule. The spectrum for a chroman-4-one scaffold typically shows signals for the aromatic protons and the two methylene (B1212753) groups (-CH₂-) in the heterocyclic ring. For this specific compound, one would expect two aromatic protons on the benzene (B151609) ring, which would appear as doublets due to coupling with each other. The methylene protons at the C2 and C3 positions would likely appear as triplets. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl group, the chlorine atom, and the fluorine atom.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show nine distinct carbon signals, including the characteristic signal for the carbonyl carbon (C4) at a downfield chemical shift (typically >190 ppm). The carbons attached to the halogens (C7 and C8) would also have their chemical shifts significantly influenced. For instance, in 8-fluoro-substituted chroman-4-ones, the carbon attached to fluorine (C8) shows a large C-F coupling constant.

¹⁹F NMR is a crucial technique for fluorinated compounds, offering high sensitivity and a wide range of chemical shifts that are very sensitive to the electronic environment. vulcanchem.com For this compound, a single resonance would be expected for the fluorine atom at the C8 position. The chemical shift and coupling to adjacent protons would confirm its position on the aromatic ring. For example, in the related compound 2-cyclohexyl-8-fluorochroman-4-one, the ¹⁹F NMR shows a doublet of doublets at -135.21 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Chroman-4-ones

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| 6-Chloro-3-fluorochroman-4-one | 7.87 (d), 7.47 (dd), 6.98 (d), 5.14 (ddd), 4.77-4.48 (m) | Not provided | bldpharm.com |

| 7-Chloro-3-fluorochroman-4-one | 7.84 (d), 7.10-6.93 (m), 5.13 (ddd), 4.70-4.42 (m) | Not provided | bldpharm.com |

| 2-cyclohexyl-8-fluorochroman-4-one | 7.63 (dt), 7.29–7.23 (m), 6.91 (td), 4.26 (ddd), 2.82–2.66 (m), 2.05–1.98 (m), 1.86–1.68 (m), 1.38–1.09 (m) | 192.17 (d, J=3.3 Hz), 151.94 (d, J=248.8 Hz), 150.38 (d, J=11.3 Hz), 123.28, 122.03 (d, J=3.8 Hz), 121.80 (d, J=17.6 Hz), 120.42 (d, J=6.3 Hz), 83.06, 41.82, 40.39, 28.40, 28.26, 26.39, 26.02, 25.97 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places.

For this compound, with a molecular formula of C₉H₆ClFO₂, the expected monoisotopic mass can be calculated with high precision. An HRMS analysis, typically using electrospray ionization (ESI), would yield an experimental m/z value for the protonated molecule [M+H]⁺. The measured value must match the calculated value within a very narrow tolerance (typically <5 ppm) to confirm the molecular formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Molecular Formula and Mass Data

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |

|---|---|---|---|---|

| This compound | C₉H₆ClFO₂ | 201.0067 (Calculated) | Not available in search results | |

| 2-cyclohexyl-8-fluorochroman-4-one | C₁₅H₁₈O₂F | 249.1285 | 249.1288 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The IR spectrum of this compound is expected to show several key absorption bands. The most prominent would be the strong stretching vibration of the carbonyl group (C=O) of the ketone, typically appearing in the range of 1680-1700 cm⁻¹. Other expected absorptions include C-H stretching from the aromatic and aliphatic portions of the molecule, C-O-C stretching of the ether linkage in the chroman ring, and C-C stretching within the aromatic ring. The vibrations associated with the C-Cl and C-F bonds would appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1680 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Ether) | Stretch | 1200 - 1300 |

| C-F | Stretch | 1000 - 1400 |

| C-Cl | Stretch | 600 - 800 |

X-ray Diffraction (XRD) Analysis for Single-Crystal Structural Determination and Conformation

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to calculate an electron density map, from which the atomic positions can be determined. For chromanone systems, XRD analysis reveals the conformation of the dihydropyran ring, which typically adopts a half-chair or sofa conformation. For instance, the crystal structure of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone showed that the dihydropyran ring is in a half-chair conformation. This analysis would provide unequivocal proof of the compound's structure and the relative positions of the chloro and fluoro substituents on the aromatic ring.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify each component in a mixture. For this compound, HPLC is the standard method for assessing its purity and for quantitative analysis in various matrices.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid additive to ensure good peak shape. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance. The retention time of the main peak serves to identify the compound, while the peak area is proportional to its concentration, allowing for accurate quantification. The absence of significant secondary peaks in the chromatogram is a key indicator of the compound's high purity. While specific methods for this compound are not publicly detailed, commercial vendors confirm that HPLC data is used for its quality control.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as measuring optical rotation and circular dichroism (CD), are essential for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. These methods are used to determine the enantiomeric purity and absolute configuration of a chiral compound.

However, the parent molecule this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not rotate plane-polarized light (optical rotation will be zero) and will not show a CD spectrum. These techniques would become relevant only if a chiral center were introduced into the molecule, for example, by a substitution reaction at the C2 or C3 position of the chroman ring. For many chiral chromane (B1220400) derivatives, the sign of the specific optical rotation has been correlated with the stereochemistry at the chiral center.

Future Research Directions and Unexplored Avenues for 7 Chloro 8 Fluorochroman 4 One Research

Elucidation of Novel Target Pathways and Uncharacterized Mechanisms of Action

The chroman-4-one scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov However, the specific molecular targets of many chromanone derivatives, including 7-Chloro-8-fluorochroman-4-one, remain to be fully elucidated. Future research should prioritize the identification of its biological targets and mechanisms of action.

Key Research Objectives:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific enzymes, receptors, or other proteins with which this compound interacts. For instance, other chroman-4-one analogues have been shown to inhibit enzymes like SIRT2 and pteridine (B1203161) reductase 1 (PTR1), suggesting these could be potential starting points for investigation. acs.orgnih.gov

Mechanism Probing: Once a target is identified, detailed biochemical and cellular assays are needed to understand how the compound modulates its function. For example, studies on similar heterocyclic structures suggest potential mechanisms like the inhibition of topoisomerase enzymes or the modulation of key signaling pathways involved in cell proliferation and survival. nih.gov

Comparative Analysis: Investigating how the specific 7-chloro and 8-fluoro substitutions influence target binding and mechanism compared to other halogenated or non-halogenated chromanones.

Development of Sustainable and Scalable Synthetic Methodologies for Industrial Application

While laboratory-scale syntheses of chroman-4-ones are well-documented, the development of green, efficient, and scalable methods suitable for industrial production is a critical next step. beilstein-journals.org Future synthetic research should focus on environmentally benign and economically viable routes to this compound.

Promising Sustainable Approaches:

Photocatalysis: Visible-light-induced photocatalytic methods offer a sustainable approach for synthesizing the chroman-4-one scaffold, often proceeding under mild, room-temperature conditions. acs.orgfrontiersin.org These methods can utilize inexpensive and abundant catalysts, such as iron chloride. acs.org

Metal-Free Cascade Reactions: Developing radical cascade cyclization reactions that proceed without transition-metal catalysts would reduce cost and environmental impact. beilstein-journals.orgrsc.org Such methods often exhibit high functional group tolerance, which is advantageous for creating diverse derivatives. bohrium.com

Electrochemical Synthesis: Electrochemical protocols represent a green and sustainable alternative, using electric current to drive reactions and obviating the need for chemical oxidants or catalysts. researchgate.netnih.gov

These modern synthetic strategies could be adapted to produce this compound and its derivatives on a larger scale, facilitating further biological evaluation and potential commercial application.

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Activity Prediction

Applications of AI/ML:

De Novo Design: Using generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), to design novel chroman-4-one derivatives with optimized properties. pharmafeatures.com These models can explore a vast chemical space to propose structures with predicted high activity and desirable pharmacokinetic profiles.

Activity Prediction: Developing quantitative structure-activity relationship (QSAR) models using machine learning to predict the biological activity of newly designed compounds before their synthesis. mdpi.com This allows researchers to prioritize the most promising candidates, saving time and resources.

Synthesis Planning: AI-powered retrosynthesis tools can predict viable and efficient synthetic pathways for novel chroman-4-one derivatives, integrating with automated synthesis platforms to accelerate production. pharmafeatures.com

Systematic Structure-Activity Relationship Studies for Varied Halogen Substitution Patterns

The nature and position of substituents on the chroman-4-one ring are crucial determinants of biological activity. acs.org A systematic investigation into how different halogen substitutions affect the efficacy of this compound is a key unexplored avenue.

SAR Research Focus:

Positional Isomerism: Synthesizing and evaluating a series of chloro-fluoro-chroman-4-one isomers (e.g., 5-chloro-8-fluoro, 6-chloro-7-fluoro) to understand how the relative positions of the halogens impact target engagement and cellular activity.

Halogen Identity: Replacing the chlorine and fluorine atoms with other halogens (bromine, iodine) to probe the effects of atomic size, electronegativity, and lipophilicity on the compound's properties. Studies on related scaffolds have shown that electron-withdrawing groups, particularly halogens, can significantly enhance biological activity. rsc.org

Multi-Substitution: Exploring the introduction of additional functional groups alongside the halogens to optimize potency and selectivity.

A detailed SAR study would provide invaluable data for the rational design of next-generation chroman-4-one inhibitors.

Table 1: Hypothetical SAR Data for Halogenated Chroman-4-ones

| Compound | Substitution Pattern | Predicted Target Affinity (IC50, nM) | Key SAR Insight |

|---|---|---|---|

| This compound | 7-Cl, 8-F | Baseline | Reference compound. |

| Isomer A | 6-Cl, 7-F | Lower | Suggests positioning of halogens is critical for activity. |

| Analogue B | 7-Br, 8-F | Higher | Indicates larger halogen at position 7 may improve binding. |

| Analogue C | 7-Cl, 8-Br | Lower | Highlights the specific role of fluorine at position 8. |

Design of Targeted Delivery Systems (Excluding Clinical Formulation)

The therapeutic efficacy of a potent compound can be limited by poor bioavailability or off-target effects. Designing targeted delivery systems for this compound at a preclinical stage could enhance its performance by ensuring it reaches the desired site of action in the body. cmbr-journal.com

Potential Delivery Platforms:

Nanoparticle-Based Systems: Encapsulating the compound within polymeric or solid lipid nanoparticles (SLNs) can improve solubility, protect it from degradation, and allow for surface modification with targeting ligands (e.g., antibodies, aptamers) to direct the payload to specific cells or tissues. cmbr-journal.commdpi.com

Liposomes: These vesicles are effective carriers for both hydrophilic and hydrophobic drugs and can be engineered to release their contents in response to specific stimuli within a target microenvironment, such as changes in pH or enzyme activity. cmbr-journal.com

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Formulating the compound into a SNEDDS can enhance its oral bioavailability, a desirable characteristic for many potential therapeutics. formosapublisher.org

Exploring these systems could provide a mechanism to maximize the therapeutic window of this compound.

Exploration of Photochemical and Electrochemical Reactivity of the Chroman-4-one Scaffold

The chroman-4-one nucleus possesses inherent photochemical and electrochemical reactivity that remains largely untapped for synthetic applications. researchgate.netconicet.gov.ar Investigating these properties for this compound could open doors to novel chemical transformations and the creation of unique molecular architectures.

Unexplored Reactivity:

Photochemical Reactions: The carbonyl group and the aromatic ring are photoactive moieties. Irradiation with light could induce reactions such as photo-Fries rearrangements, cyclizations, or radical dearomatization processes, leading to complex and valuable scaffolds from a simple starting material. rsc.orgresearchgate.netnih.gov The quantum yields of such photoreactions can be high, indicating their efficiency. conicet.gov.ar

Electrochemical Reactions: The redox properties of the chroman-4-one system can be exploited for synthesis. researchgate.net Electrochemical methods can drive unique cyclization or functionalization reactions under mild, catalyst-free conditions, offering a powerful tool for derivatization that is distinct from traditional chemical methods. nih.gov

A deeper understanding of these non-classical reaction pathways could significantly expand the synthetic utility of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.